6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include brominated quinoline and chromene derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom into the quinoline ring.
Condensation: Formation of the chromene ring through condensation reactions.
Amidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the quinoline moiety.
N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom.
6-bromo-N-(quinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the butoxy group.
Uniqueness
6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the butoxyquinoline moiety, which may contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H19BrN2O4 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H19BrN2O4/c1-2-3-11-29-20-9-7-17(15-5-4-10-25-22(15)20)26-23(28)21-13-18(27)16-12-14(24)6-8-19(16)30-21/h4-10,12-13H,2-3,11H2,1H3,(H,26,28) |
InChI Key |
QUUNZMFYABRJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br)C=CC=N2 |
Origin of Product |
United States |
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